![molecular formula C11H12BrF2NO B3109146 4-(3-Bromo-4-(difluoromethyl)phenyl)morpholine CAS No. 1704074-08-7](/img/structure/B3109146.png)
4-(3-Bromo-4-(difluoromethyl)phenyl)morpholine
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-(3-Bromo-4-(difluoromethyl)phenyl)morpholine” consists of a morpholine ring attached to a phenyl ring. The phenyl ring has bromo and difluoromethyl substituents.Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Balaji et al. (2017) focused on synthesizing substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds, including derivatives of 4-(3-Bromo-4-(difluoromethyl)phenyl)morpholine. These compounds were evaluated for their antimicrobial activities using the Kirby-Bauer method, suggesting potential applications in developing new antimicrobial agents (Balaji et al., 2017).
Crystal Structure and Biological Activity
Mamatha et al. (2019) synthesized and characterized a related compound, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, and explored its crystal structure using X-ray diffraction. The compound was also evaluated for various biological activities, including antibacterial, antioxidant, and anti-TB activities (Mamatha S.V et al., 2019).
Potential in Antidepressive Applications
Research by Yuan (2012) on the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a structurally related compound, indicated its potential for further investigation in antidepressant activity. The compound was synthesized via aminnation and cyclization, followed by acidification (Yuan, 2012).
Synthesis and Structural Analysis
Cheng Chuan (2011) reported the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride, a compound with structural similarities to 4-(3-Bromo-4-(difluoromethyl)phenyl)morpholine. The synthesis method was noted for its advantages in reaction time and yield, and the structure was confirmed by IR, 1H NMR, and MS spectra (Cheng Chuan, 2011).
Applications in Antibiotic Modulation
Oliveira et al. (2015) studied 4-(Phenylsulfonyl) morpholine, a compound related to 4-(3-Bromo-4-(difluoromethyl)phenyl)morpholine, for its antimicrobial and modulating activity against multidrug-resistant strains of various bacteria and fungi. The study highlighted the potential of such compounds in enhancing the efficacy of existing antibiotics (Oliveira et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-[3-bromo-4-(difluoromethyl)phenyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO/c12-10-7-8(1-2-9(10)11(13)14)15-3-5-16-6-4-15/h1-2,7,11H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNLMBVPYSCATB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-(difluoromethyl)phenyl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.